molecular formula C9H8BrNO B2718452 3-Bromo-4-ethoxybenzonitrile CAS No. 136366-42-2

3-Bromo-4-ethoxybenzonitrile

Cat. No.: B2718452
CAS No.: 136366-42-2
M. Wt: 226.073
InChI Key: POVUENZMXWGMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-ethoxybenzonitrile: is an organic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxybenzonitrile typically involves the reaction of 3-bromo-4-hydroxybenzonitrile with iodoethane in the presence of a base such as potassium carbonate. The reaction is carried out in N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 40°C for about 16 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, scaling up the quantities of reactants, and ensuring efficient purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 3-amino-4-ethoxybenzonitrile.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products can include alcohols or amines.

Scientific Research Applications

3-Bromo-4-ethoxybenzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxybenzonitrile is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the ethoxy group on the benzene ring influence the compound’s reactivity and interaction with other molecules. These interactions can lead to the formation of new bonds and the modification of existing ones, facilitating the synthesis of diverse chemical entities .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-ethoxybenzonitrile is unique due to the specific positioning of the bromine and ethoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility in the creation of various chemical compounds .

Properties

IUPAC Name

3-bromo-4-ethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVUENZMXWGMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add potassium carbonate (5.2 g, 37.9 mmol) to 3-bromo-4-hydroxy-benzonitrile (5.0 g, 25.2 mmol) in acetone with stirring at room temperature. After 15 minutes, add iodoethane (2.4 mL, 130.3 mmol) and continue stirring at room temperature. After 18 hours, pour the reaction mixture into water and extract with EtOAc. Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography eluting with ethyl acetate:hexanes to provide the title compound.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.